4-Bromo-2,6-dichlorobenzonitrile
Overview
Description
4-Bromo-2,6-dichlorobenzonitrile is an organic compound with the molecular formula C7H2BrCl2N. It is a solid at room temperature and is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to a benzene ring.
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of organic nonlinear optical (nlo) materials , suggesting that its targets may be related to optical properties.
Mode of Action
It is known that the compound is used in the synthesis of organic nlo materials , which are specifically designed or synthesized to exhibit enhanced nonlinear optical effects . This suggests that the compound may interact with its targets to alter their optical properties.
Biochemical Pathways
Given its use in the synthesis of organic nlo materials , it may be involved in pathways related to optical properties and light transmission.
Result of Action
It is known that the compound is used in the synthesis of organic nlo materials , suggesting that its action may result in altered optical properties.
Action Environment
Given its use in the synthesis of organic nlo materials , it is likely that factors such as temperature, light, and chemical environment could impact its action and stability.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2,6-dichlorobenzonitrile can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that it remains stable under sealed, dry conditions at room temperature
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. The threshold for toxicity and the specific adverse effects observed at high doses are critical considerations for its use in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,6-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2,6-dichlorobenzonitrile. This reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as 4-amino-2,6-dichlorobenzonitrile.
Reduction: 4-Bromo-2,6-dichloroaniline.
Oxidation: 4-Bromo-2,6-dichlorobenzoic acid.
Scientific Research Applications
4-Bromo-2,6-dichlorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-chlorobenzonitrile: Contains only one chlorine atom, which affects its chemical properties and reactivity.
2,4-Dichlorobenzonitrile: The position of chlorine atoms differs, leading to variations in reactivity and applications.
Uniqueness
4-Bromo-2,6-dichlorobenzonitrile is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This combination allows for selective reactions and the formation of a wide range of derivatives, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-2,6-dichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWBLKGGKNHCSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C#N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543189 | |
Record name | 4-Bromo-2,6-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99835-27-5 | |
Record name | 4-Bromo-2,6-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-dichlorobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6393BH22T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal packing of 4-bromo-2,6-dichlorobenzonitrile?
A1: The crystal packing of this compound exhibits a short distance of 3.102 (5) Å between the nitrogen (N) and bromine (Br) atoms of adjacent molecules []. This short distance suggests an interaction between the Lewis base character of the cyano group (CN) and the Lewis acid character of the bromine atom (Br).
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